In-Depth Technical Guide: ASP5878 FGFR1/2/3/4 Inhibitory Activity
In-Depth Technical Guide: ASP5878 FGFR1/2/3/4 Inhibitory Activity
This technical guide provides a comprehensive overview of the preclinical data on ASP5878, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of ASP5878.
Core Inhibitory Activity
ASP5878 is an orally bioavailable small molecule that demonstrates potent inhibitory activity against all four members of the FGFR family: FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3][4][5][6][7][8] Its primary mechanism of action is the inhibition of FGFR-mediated signal transduction pathways, which are crucial for cell proliferation, survival, differentiation, and angiogenesis.[5][9] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers.
In Vitro Kinase Inhibitory Activity
ASP5878 has been shown to potently inhibit the kinase activity of recombinant FGFR1, FGFR2, FGFR3, and FGFR4 in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nmol/L) |
| FGFR1 | 0.47[1][2][3][6] |
| FGFR2 | 0.60[1][2][3][6] |
| FGFR3 | 0.74[1][2][3][6] |
| FGFR4 | 3.5[1][2][3][6][8] |
Table 1: In vitro inhibitory activity of ASP5878 against FGFR kinases.
A kinase selectivity profile against a panel of 128 human kinases revealed that ASP5878 is highly selective for the FGFR family. At a concentration of 200 nmol/L, significant inhibition (>50%) was primarily observed for FGFRs, with some activity against VEGFR2 and FMS.[1]
Cellular Inhibitory Activity
The anti-proliferative effects of ASP5878 have been evaluated in various cancer cell lines, particularly those with known FGFR pathway alterations, such as FGFR3 mutations or fusions in urothelial cancer and FGF19 overexpression in hepatocellular carcinoma (HCC).
| Cell Line | Cancer Type | Key Genetic Alteration | IC50 (nmol/L) |
| UM-UC-14 | Urothelial Carcinoma | FGFR3 point mutation | - |
| RT-112 | Urothelial Carcinoma | FGFR3 point mutation | 8.7[1] |
| Gemcitabine-resistant RT-112 | Urothelial Carcinoma | FGFR3 point mutation | 10[1] |
| RT4 | Urothelial Carcinoma | FGFR3 point mutation | - |
| SW 780 | Urothelial Carcinoma | FGFR3 fusion | - |
| Hep3B2.1-7 | Hepatocellular Carcinoma | FGF19 overexpression | 8.5[7] |
| HuH-7 | Hepatocellular Carcinoma | FGF19 overexpression | 27[7] |
| JHH-7 | Hepatocellular Carcinoma | FGF19 overexpression | 21[7] |
Table 2: Cellular anti-proliferative activity of ASP5878 in various cancer cell lines.
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of ASP5878 against FGFR kinases was determined using a recombinant enzyme assay.
Methodology:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 tyrosine kinase domains were used.
-
The kinase reactions were performed in a buffer containing ATP and a suitable substrate.
-
ASP5878 was added at various concentrations to determine the dose-dependent inhibition.
-
The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through an ELISA-based method or radiometric assay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[1]
Cell Proliferation Assay
The anti-proliferative effects of ASP5878 on cancer cell lines were assessed using a standard cell viability assay.
Methodology:
-
Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of ASP5878 or vehicle control (DMSO) for a specified period (e.g., 5 days).[9]
-
Cell viability was determined using a colorimetric or fluorometric assay, such as the Cell Counting Kit-8 (CCK-8) or CellTiter-Glo assay, which measures metabolic activity.[9][10]
-
IC50 values were determined by plotting cell viability against the logarithm of ASP5878 concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of FGFR Signaling
The effect of ASP5878 on the FGFR signaling pathway was investigated by measuring the phosphorylation status of key downstream molecules.
Methodology:
-
Cancer cells were treated with various concentrations of ASP5878 for a defined period (e.g., 2 hours).[1][6]
-
Following treatment, cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.[10]
-
The membranes were blocked and then incubated with primary antibodies specific for phosphorylated and total forms of FGFR, FRS2, and ERK.[1][2]
-
After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[10]
In Vivo Xenograft Studies
The anti-tumor efficacy of ASP5878 was evaluated in mouse xenograft models using human cancer cell lines.
Methodology:
-
Human cancer cells (e.g., Hep3B2.1-7, UM-UC-14, RT-112) were subcutaneously inoculated into immunocompromised mice (e.g., nude mice).[1][7]
-
Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.
-
ASP5878 was administered orally, typically once daily, at specified doses (e.g., 1, 3, 10 mg/kg).[1][2][4]
-
Tumor volume and body weight were measured regularly throughout the study.[1][4]
-
At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting to assess target inhibition).[1][2]
-
For orthotopic models (e.g., HuH-7 cells inoculated into the liver), tumor burden was monitored using bioluminescent imaging.[2][4]
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway and Inhibition by ASP5878
The following diagram illustrates the canonical FGFR signaling pathway and the point of inhibition by ASP5878.
Caption: FGFR signaling pathway and the inhibitory action of ASP5878.
Experimental Workflow for Preclinical Evaluation of ASP5878
This diagram outlines the typical workflow for the preclinical assessment of ASP5878's anti-cancer activity.
References
- 1. ASP5878, a selective FGFR inhibitor, to treat FGFR3‐dependent urothelial cancer with or without chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ASP5878, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. ASP5878, a Novel Inhibitor of FGFR1, 2, 3, and 4, Inhibits the Growth of FGF19-Expressing Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ijbs.com [ijbs.com]
